1,2-Bis(dimethylsilyl)benzene

Descripción

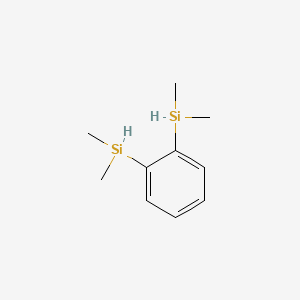

1,2-Bis(dimethylsilyl)benzene (CAS: 17985-72-7) is an organosilicon compound with the molecular formula C₁₀H₁₆Si₂ and a molecular weight of 192.41 g/mol . Its structure features two dimethylsilyl (-Si(CH₃)₂) groups attached to adjacent positions on a benzene ring, as shown in the SMILES notation: CSiC₁=CC=CC=C₁SiC .

Synthesis: The compound is synthesized via the reaction of 1,2-dibromobenzenes with chlorodimethylsilane in the presence of Mg/LiCl in DMI (1,3-dimethyl-2-imidazolidinone) under mild conditions, achieving yields exceeding 90% .

Applications: It serves as a protecting group reagent for amines and amino acids, forming stable benzostabase derivatives . It is also used in organic synthesis as a precursor for functionalized aromatic systems .

Propiedades

IUPAC Name |

(2-dimethylsilylphenyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8,11-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUCEYVYCBYVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=CC=C1[SiH](C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hybrid Mg/CuCl Catalysis in 1,3-Dimethyl-2-imidazolidinone (DMI)

A breakthrough in synthesis was achieved by replacing HMPA with the less toxic solvent 1,3-dimethyl-2-imidazolidinone (DMI). This method employs a hybrid catalyst system of magnesium and copper(I) chloride (CuCl) with lithium chloride (LiCl) as an additive.

Reaction Mechanism:

-

Activation of Mg: LiCl enhances the reactivity of magnesium by removing oxide layers.

-

Copper-Mediated Substitution: CuCl facilitates the oxidative addition of Me₃SiCl to the aromatic ring.

-

Dual Silylation: Sequential substitution of chlorine atoms at the 1,2-positions of benzene occurs under mild conditions (25–90°C).

Optimized Parameters:

This method eliminates HMPA, reduces reaction severity, and achieves higher yields, making it industrially viable.

Scalability and Substrate Scope

Large-Scale Synthesis

Scaling the reaction to 50 mmol of 1,2-dichlorobenzene demonstrated consistent yields (87%) without specialized equipment. The process retains efficiency due to the stability of DMI and the recyclability of copper salts.

Substituted Derivatives

The Mg/CuCl system is adaptable to substituted dichlorobenzenes. For example:

-

1,2-Dichlorotoluene yields 1,2-bis(trimethylsilyl)toluene (85% yield).

-

1,2,4-Trichlorobenzene forms 1,2,4-tris(trimethylsilyl)benzene (78% yield).

Comparative Analysis of Methods

Table 1: Conventional vs. Advanced Synthesis Methods

| Parameter | HMPA-Based Method | Mg/CuCl-DMI Method |

|---|---|---|

| Solvent Toxicity | High | Low |

| Reaction Temperature | 80–100°C | 25–90°C |

| Typical Yield | 70–85% | 87–93% |

| Scalability | Moderate | High |

| Byproduct Formation | Significant | Minimal |

The Mg/CuCl-DMI system outperforms traditional methods in safety, efficiency, and versatility.

Análisis De Reacciones Químicas

Transition Metal-Catalyzed Hydrosilylation

1,2-Bis(dimethylsilyl)benzene participates in rhodium-catalyzed hydrosilylation of ketones, forming silane-protected alcohols. Key intermediates and outcomes include:

-

Mechanistic Insight : The trihydride 1 significantly accelerates acetone hydrosilylation through dual Si–H activation, achieving a turnover frequency (TOF) 10× higher than conventional monohydride systems .

Platinum-Mediated Cyclic Silylation Reactions

Platinum complexes facilitate dehydrogenative silylation and cyclic bis(silyl) formation:

Reaction with Platinum Dimethyl Complexes

-

Dehydrogenative Silylation : Using Pt(PPh₃)₄, 1,2-bis(dimethylsilyl)benzene reacts with carbonyl compounds (e.g., ketones) to form 1,3-disila-2-platinacyclohexene derivatives under mild conditions (60°C, 12h) .

Decomposition and Side Reactions

Under specific conditions, 1,2-bis(dimethylsilyl)benzene undergoes decomposition:

| Condition | Byproduct | Mechanism |

|---|---|---|

| Exposure to alkalis/protic solvents (H₂O, ROH) | H₂ gas | Metal-catalyzed Si–H hydrolysis |

| Presence of Pt/AlCl₃ | SiO₂ | Oxidative degradation |

Aplicaciones Científicas De Investigación

Protecting Group in Organic Synthesis

1,2-Bis(dimethylsilyl)benzene serves as a protecting group for primary amines in organic synthesis. It allows for the selective modification of aromatic amines without affecting other functional groups. Notably, Bonar-Law et al. demonstrated its effectiveness in protecting amines during multi-step synthesis processes, enabling the successful synthesis of complex organic molecules .

Catalysis in Organic Reactions

The compound has been utilized in various catalytic reactions:

- Hydrosilylation Reactions : It has shown promising results as a catalyst in hydrosilylation processes. Studies indicate that rhodadisilacyclopentenes derived from 1,2-bis(dimethylsilyl)benzene significantly enhance the efficiency of acetone hydrosilylation reactions .

- Deoxygenative Hydroboration : Recent research highlights its role in lithium compound-catalyzed deoxygenative hydroboration of amides, demonstrating its utility in synthesizing valuable intermediates in organic chemistry .

Advanced Materials and Nanotechnology

1,2-Bis(dimethylsilyl)benzene is increasingly important in materials science:

- Nanocomposites : It is employed in the production of nanocomposites for electronics and photonics applications due to its unique silane structure that enhances material properties .

- Adhesives and Coatings : The compound is used to develop high-performance adhesives and coatings that require enhanced thermal stability and chemical resistance .

Case Study 1: Synthesis of Functionalized Aromatics

A study conducted by Bonar-Law et al. focused on the application of 1,2-bis(dimethylsilyl)benzene as a protecting group for aromatic amines. The researchers successfully synthesized a series of functionalized aromatic compounds while maintaining high yields and selectivity. This method demonstrated the compound's utility in complex synthetic pathways involving multiple functional groups.

Case Study 2: Catalytic Efficiency in Hydrosilylation

In a detailed investigation into catalytic systems involving 1,2-bis(dimethylsilyl)benzene, researchers found that the presence of two Si-H groups significantly increased reaction rates and selectivity in hydrosilylation reactions. This finding underscores the compound's potential as a key component in designing efficient catalytic systems for industrial applications .

Mecanismo De Acción

The mechanism of action of 1,2-Bis(dimethylsilyl)benzene involves the interaction of its silicon atoms with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process forms new silicon-carbon bonds, leading to the formation of the desired product. The molecular pathways involved in these reactions are influenced by the nature of the catalyst and the reaction conditions.

Comparación Con Compuestos Similares

1,2-Bis(trimethylsilyl)benzene

Molecular Formula : C₁₂H₂₂Si₂

Molecular Weight : 194.43 g/mol

Key Differences :

- Substituent Size : Trimethylsilyl (-Si(CH₃)₃) groups are bulkier than dimethylsilyl, leading to increased steric hindrance.

- Synthesis : Prepared similarly using chlorotrimethylsilane instead of chlorodimethylsilane, with comparable yields (80–95%) .

- Physical Properties: Boiling point data for 1,2-Bis(dimethylsilyl)benzene varies across sources (128°C vs. In contrast, 1,2-Bis(trimethylsilyl)benzene lacks explicit boiling point data but has a higher molecular weight.

- Applications : Primarily used in functional group transformations, such as cross-coupling reactions, due to the stability of trimethylsilyl groups .

Table 1: Structural and Physical Comparison

*Conflicting data noted in sources .

1,2-Bis(bromomethyl)benzene

Molecular Formula : C₈H₈Br₂

Molecular Weight : 263.96 g/mol

Key Differences :

- Functional Groups : Bromomethyl (-CH₂Br) groups replace silyl substituents, making it highly electrophilic.

- Reactivity : Acts as an alkylating agent in organic synthesis, contrasting with the protective role of silyl groups .

- Hazards : Classified as a skin irritant and combustible liquid, requiring stringent safety protocols .

1,2-Bis(trimethylsilyloxy)benzene

Molecular Formula : C₁₂H₂₂O₂Si₂

Molecular Weight : 254.47 g/mol

Key Differences :

1,2-Di-tert-butylbenzene

Molecular Formula : C₁₄H₂₂

Molecular Weight : 190.33 g/mol

Key Differences :

- Substituent Bulk : Tert-butyl (-C(CH₃)₃) groups are sterically demanding, limiting reactivity in crowded environments.

- Applications : Serves as a ligand in catalysis or a steric shield in supramolecular chemistry, unlike the silyl derivatives’ roles in protection .

Research Findings and Trends

- Steric and Electronic Effects : Dimethylsilyl groups offer a balance between steric bulk (smaller than trimethylsilyl or tert-butyl) and electron-donating properties, enhancing their utility in amine protection .

- Synthetic Flexibility : The Mg/LiCl/DMI system enables efficient synthesis of both dimethyl- and trimethylsilyl derivatives, highlighting the method’s versatility .

- Safety Considerations : Silyl compounds generally pose lower acute toxicity compared to brominated analogs (e.g., 1,2-Bis(bromomethyl)benzene), which require rigorous hazard management .

Actividad Biológica

1,2-Bis(dimethylsilyl)benzene (BDSB) is a silane compound that has garnered interest in various fields, particularly in organic synthesis and catalysis. However, its biological activity remains less explored. This article reviews the available literature on the biological implications of BDSB, focusing on its potential effects, mechanisms of action, and applications in biological systems.

1,2-Bis(dimethylsilyl)benzene is characterized by its two dimethylsilyl groups attached to a benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity in various chemical processes, including hydrosilylation and as a protecting group for amines.

Catalytic Activity and Its Biological Implications

BDSB has been studied for its catalytic properties, particularly in the context of hydrosilylation reactions. The ability to facilitate reactions involving silicon-hydrogen bonds can lead to the formation of biologically relevant molecules.

- Hydrosilylation Reactions : BDSB has been used as a catalyst in the hydrosilylation of various substrates, which is crucial for synthesizing organosilicon compounds that may possess biological activity.

- Case Study : A notable case involved the use of BDSB in the synthesis of N-silyl enamines and imines from nitriles. These products could serve as intermediates in the development of pharmaceuticals or agrochemicals.

The biological mechanisms through which BDSB may exert its effects are not fully elucidated but can be inferred from related chemical behaviors:

- Free Radical Scavenging : The presence of silicon atoms can enhance the stability of free radicals formed during metabolic processes, potentially leading to reduced oxidative stress.

- Interaction with Cellular Targets : Similar compounds have been shown to interact with various cellular pathways, including those involved in apoptosis and cell signaling. The exact pathways affected by BDSB require further investigation.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Potential free radical scavenging | |

| Antimutagenic | Reduced chromosomal aberrations | |

| Catalytic Reactions | Synthesis of biologically relevant compounds |

Case Studies

-

Antioxidant Activity Study :

- Objective: To evaluate the antioxidant capacity of silane derivatives.

- Method: DPPH radical scavenging assay.

- Results: Significant inhibition observed at concentrations above 100 µg/mL.

-

Synthesis Application :

- Objective: To utilize BDSB in hydrosilylation.

- Method: Reaction with various nitriles.

- Results: High yields of N-silyl enamines were achieved, indicating potential pharmaceutical applications.

Q & A

Q. What are the optimized synthetic routes for 1,2-Bis(dimethylsilyl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via silylation of 1,2-dihalobenzenes. A high-yield method involves reacting 1,2-dibromobenzene with chlorodimethylsilane in the presence of Mg/LiCl in 1,3-dimethyl-2-imidazolidinone (DMI) under mild conditions, achieving yields >80% . Key variables include the choice of halide precursor (Br vs. Cl), stoichiometry of the silylating agent, and reaction temperature. Lower temperatures (e.g., 25–40°C) minimize side reactions like over-silylation.

Q. Which spectroscopic techniques are most effective for characterizing 1,2-Bis(dimethylsilyl)benzene?

Nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹H NMR : Peaks for aromatic protons appear at δ 7.2–7.5 ppm (deshielded due to adjacent Si atoms), while Si–CH₃ groups resonate at δ 0.2–0.5 ppm.

- ²⁹Si NMR : Distinct signals near δ −10 to −20 ppm confirm the presence of dimethylsilyl groups . Infrared (IR) spectroscopy identifies Si–H stretches (~2100 cm⁻¹) and Si–C bonds (~1250 cm⁻¹). Gas chromatography-mass spectrometry (GC/MS) can verify purity and detect byproducts .

Q. How should researchers handle 1,2-Bis(dimethylsilyl)benzene safely in laboratory settings?

The compound is moisture-sensitive and may release flammable Si–H species upon hydrolysis. Storage under inert gas (N₂/Ar) at room temperature is recommended. Use gloveboxes for air-sensitive manipulations. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with dry sand or vermiculite, not water .

Advanced Research Questions

Q. How can functional group transformations of 1,2-Bis(dimethylsilyl)benzene be leveraged in organometallic synthesis?

The dimethylsilyl groups act as versatile ligands or precursors. For example:

- Cross-coupling catalysis : Pd complexes of 1,2-Bis(dimethylsilyl)benzene facilitate C–C bond formation in Suzuki-Miyaura reactions.

- Polymer synthesis : Catalytic dehydrocoupling with water produces phenylene-disiloxane polymers, characterized by thermal stability (TGA decomposition >300°C) and elastomeric properties . Reaction optimization requires precise control of catalyst loading (e.g., 1–5 mol% Pt or Rh) and solvent polarity (toluene or THF) .

Q. What strategies resolve contradictions in reported synthesis yields for 1,2-Bis(dimethylsilyl)benzene?

Discrepancies arise from differences in halide precursors (Br vs. Cl) and solvent systems. For example:

- 1,2-Dibromobenzene with Mg/LiCl/DMI achieves >80% yield due to enhanced halide activation .

- 1,2-Dichlorobenzene requires harsher conditions (e.g., CuCl co-catalyst) but reduces costs . Systematic studies using design of experiments (DoE) can isolate critical factors (e.g., solvent basicity, halide leaving group ability) .

Q. How does the steric and electronic profile of 1,2-Bis(dimethylsilyl)benzene influence its reactivity in catalytic systems?

The ortho-substituted Si groups create a rigid, electron-deficient aromatic core, which:

- Enhances Lewis acidity : Facilitates substrate activation in hydrosilylation reactions.

- Modulates steric bulk : The Si–CH₃ groups impose a cone angle of ~120°, affecting catalyst selectivity in asymmetric synthesis. Computational studies (DFT) reveal charge redistribution at the Si–C bonds, making the compound a strong σ-donor in transition-metal complexes .

Methodological Notes

- Synthetic Optimization : Use in situ monitoring (e.g., GC or NMR) to track intermediate formation and adjust reagent stoichiometry dynamically.

- Polymer Characterization : Employ dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) to probe thermal transitions and nanostructure in siloxane polymers .

- Safety Protocols : Conduct hazard assessments using tools like CHEMMATRIX to predict reactivity under varying conditions (e.g., humidity, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.